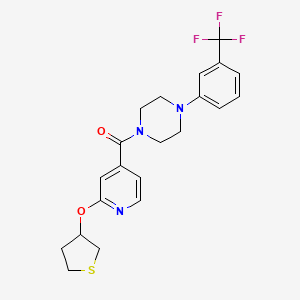

(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Description

The compound (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone features a pyridine core substituted with a tetrahydrothiophen-3-yloxy group at the 2-position and a piperazine moiety linked to a 3-(trifluoromethyl)phenyl group at the 4-position. While direct data on this specific compound are absent in the provided evidence, its structural components—piperazine, trifluoromethylphenyl, pyridine, and tetrahydrothiophen—are prevalent in pharmacologically active analogs. Piperazine derivatives are frequently explored for their bioactivity, particularly in central nervous system (CNS) and anticancer research, owing to their ability to modulate receptor interactions and enhance pharmacokinetic properties . The trifluoromethyl group is a common bioisostere that improves metabolic stability and binding affinity, while tetrahydrothiophen and pyridine rings influence solubility and electronic properties .

Properties

IUPAC Name |

[2-(thiolan-3-yloxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2S/c22-21(23,24)16-2-1-3-17(13-16)26-7-9-27(10-8-26)20(28)15-4-6-25-19(12-15)29-18-5-11-30-14-18/h1-4,6,12-13,18H,5,7-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAAWYWWFCTWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthetic process A possible route could involve the initial formation of the (2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl) intermediate through a nucleophilic substitution reaction between a suitable pyridine derivative and tetrahydrothiophenol

Industrial Production Methods: Industrial-scale production might utilize optimized reaction conditions to improve yield and purity. This could include the use of catalysts, solvents, and temperature control to enhance reaction efficiency and minimize side products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring can be subjected to oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone part of the molecule can undergo reduction to form alcohols.

Substitution: Both the pyridine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions can be used for substitution.

Major Products:

Oxidation of the thiophene ring yields sulfoxides or sulfones.

Reduction of the methanone yields alcohol derivatives.

Substitution reactions can introduce various functional groups into the pyridine or piperazine rings.

Scientific Research Applications

Chemistry:

Used as a building block for synthesizing more complex organic molecules.

Helps in studying the reactivity and properties of heterocyclic compounds.

Biology:

Investigated for potential as enzyme inhibitors due to its complex structure.

Explored in studies related to cell signaling pathways.

Medicine:

Potential candidate for developing pharmaceutical drugs targeting specific biological pathways.

Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry:

May be used in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action is determined by its ability to interact with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound's binding affinity to enzymes or receptors, influencing their activity. The piperazine moiety is known for its pharmacological properties, potentially contributing to the compound's therapeutic effects.

Molecular Targets and Pathways:

Enzymes involved in metabolic pathways.

Receptors associated with cell signaling.

Proteins involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Physicochemical Properties

- Patent compound () : The cyclopentyl backbone and methoxymethylpyran substituent could reduce metabolic clearance compared to the target’s pyridine core, improving half-life .

- Example 8 : The pyridin-2-yl group in the piperazine moiety may increase affinity for serotonin or dopamine receptors, a common trait in CNS-active piperazines .

Bioactivity Insights

- Piperazine-trifluoromethylphenyl derivatives are often investigated for antipsychotic, antidepressant, or anticancer effects due to receptor modulation (e.g., 5-HT, D2) .

- Tetrahydrothiophen and pyridine groups may confer selectivity for enzymes like kinases or cytochrome P450 isoforms .

Data Tables

Table 2: Hypothetical Pharmacokinetic Properties*

*Derived from structural trends in the evidence; experimental data are unavailable.

Research Implications

The absence of direct bioactivity data for the target compound underscores the need for empirical studies. However, its structural resemblance to patented CNS-active compounds and MK37 suggests prioritization of receptor-binding assays (e.g., serotonin, dopamine) and metabolic stability profiling. Comparative studies with MK37 could clarify the impact of pyridine vs. thiophene cores on target engagement.

Limitations

Biological Activity

The compound (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule with potential pharmacological properties. Its structure suggests interactions with various biological targets, making it a candidate for medicinal chemistry research.

Structural Overview

The compound features a piperazine ring, a pyridine derivative, and a tetrahydrothiophene moiety. These components are known to influence biological activity through various mechanisms, including receptor binding and enzyme inhibition.

| Structural Feature | Description |

|---|---|

| Piperazine Ring | A six-membered ring known for its role in drug design due to its ability to mimic natural compounds. |

| Pyridine Derivative | Contributes to the compound's polarity and potential for receptor interactions. |

| Tetrahydrothiophene | Enhances lipophilicity, potentially improving membrane permeability. |

Biological Activity

The biological activity of the compound can be assessed through various pharmacological assays. Key areas of focus include:

- Receptor Interactions : Studies suggest that compounds with similar structures may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which are crucial in treating psychiatric disorders.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor could be explored, particularly against targets involved in cancer and inflammatory pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of structurally similar compounds:

- Antidepressant Activity : Compounds with piperazine structures have shown efficacy in animal models for depression, indicating that our compound may exhibit similar properties due to its structural analogies.

- Antimicrobial Properties : The presence of the tetrahydrothiophene moiety has been linked to antimicrobial activity in other derivatives, suggesting that our compound could also possess this capability .

- Anti-inflammatory Effects : Research on pyridine derivatives indicates potential anti-inflammatory effects, which could be relevant for therapeutic applications in diseases characterized by inflammation .

Synthesis and Optimization

The synthesis of this compound involves several chemical reactions that require optimization for yield and purity. Typical synthetic routes may include:

- Formation of the Piperazine Ring : Utilizing commercially available piperazine derivatives.

- Coupling Reactions : Employing coupling agents to link the tetrahydrothiophenes and pyridine moieties.

- Final Modifications : Adjusting functional groups to enhance biological activity and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.